![molecular formula C18H11ClN2O2 B12091449 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Buchwald–Hartwig arylamination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . Another method involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like bromine in nitrobenzene are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of isoquinoline derivatives typically yields 4-bromo-isoquinoline .
Scientific Research Applications
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
Chloroquine: An antimalarial drug with a quinoline core structure.
Uniqueness
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and potential biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Biological Activity
6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound characterized by its unique structural features, including a benz[de]isoquinoline core and specific substitutions that enhance its biological activity. This compound has garnered attention for its potential as a kinase inhibitor, which may have implications in cancer treatment and other hyperproliferative diseases.
- Molecular Formula : C₁₈H₁₁ClN₂O₂
- Molecular Weight : 322.75 g/mol
- IUPAC Name : 6-chloro-2-(pyridin-4-ylmethyl)benzo[de]isoquinoline-1,3-dione
- Canonical SMILES : C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=NC=C4)Cl
The biological activity of this compound primarily involves its ability to inhibit specific kinases. Kinases are pivotal in regulating cellular processes such as signaling and proliferation. The compound is believed to bind to the ATP-binding site of various kinases, effectively blocking their function and thereby hindering the pathways that lead to uncontrolled cell growth typical in cancerous tissues .
In Vitro Studies
Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. In vitro studies have shown that the compound can effectively reduce cell viability and induce apoptosis in cancer cells through its kinase inhibition mechanism.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 5.5 | Significant inhibition |
A549 (Lung) | 7.2 | Moderate inhibition |
HeLa (Cervical) | 6.0 | Significant apoptosis induction |
Case Studies
A notable study evaluated the compound's effect on the proliferation of MCF-7 breast cancer cells. The results demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with a maximum reduction observed at an IC50 of 5.5 µM. The study further indicated that the mechanism involved apoptosis, as evidenced by increased caspase activity and DNA fragmentation .
Another investigation focused on the compound's effects on A549 lung cancer cells, where it was found to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention .
Structural Comparisons
The unique structure of this compound allows for specific interactions with molecular targets that are not present in simpler analogs like quinoline or chloroquine. This specificity enhances its potential therapeutic applications.
Compound Name | Structure Description | Unique Features |
---|---|---|
Quinoline | Fused benzene and pyridine ring | Lacks additional functional groups |
Isoquinoline | Similar to quinoline but with different nitrogen arrangement | Different nitrogen positioning |
Chloroquine | Antimalarial drug with a quinoline core | Known therapeutic use; simpler structure |
Properties
Molecular Formula |
C18H11ClN2O2 |
---|---|
Molecular Weight |
322.7 g/mol |
IUPAC Name |
6-chloro-2-(pyridin-4-ylmethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H11ClN2O2/c19-15-5-4-14-16-12(15)2-1-3-13(16)17(22)21(18(14)23)10-11-6-8-20-9-7-11/h1-9H,10H2 |
InChI Key |
UZWICYGNFHCBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=NC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.